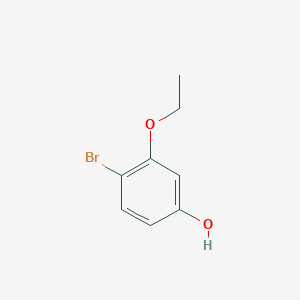

4-Bromo-3-ethoxyphenol

Descripción general

Descripción

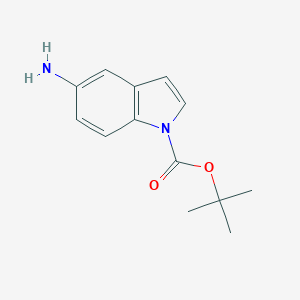

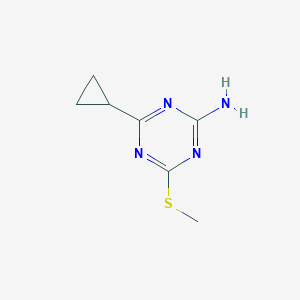

4-Bromo-3-ethoxyphenol is a brominated phenol . It is a white solid and has a molecular formula of C7H7BrO2 . It has a molecular weight of 203.03 .

Molecular Structure Analysis

The molecular structure of 4-Bromo-3-ethoxyphenol consists of a bromine atom and an ethoxy group attached to a phenol ring . The exact positions of these substituents on the phenol ring can be determined by the numbering in the compound’s name .Safety and Hazards

4-Bromo-3-ethoxyphenol may cause skin irritation, serious eye irritation, and respiratory irritation . It should be handled with care, using protective gloves, protective clothing, and eye/face protection . It should be used only outdoors or in a well-ventilated area .

Relevant Papers One relevant paper discusses the use of visible-light photoredox catalysis for the bromination of phenols . Another paper highlights the importance of m-aryloxy phenols in various industries, including plastics, adhesives, and coatings, and discusses their applications as antioxidants, ultraviolet absorbers, and flame retardants .

Propiedades

IUPAC Name |

4-bromo-3-ethoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrO2/c1-2-11-8-5-6(10)3-4-7(8)9/h3-5,10H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDCKONYYLNDXHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-3-ethoxyphenol | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Isopropyl-3-azabicyclo[3.2.1]octan-8-amine](/img/structure/B65441.png)

![Methyl 3,4-di[[(4-methylphenyl)sulfonyl]amino]benzoate](/img/structure/B65443.png)

![Tris[3,5-bis(trifluoromethyl)phenyl]phosphine](/img/structure/B65459.png)